molecular formula C8H7NO2 B15404452 3,5-Dihydro-1H-indole-2,4-dione CAS No. 849697-55-8

3,5-Dihydro-1H-indole-2,4-dione

Cat. No.: B15404452
CAS No.: 849697-55-8
M. Wt: 149.15 g/mol
InChI Key: PBZQUZUOUNUOAI-UHFFFAOYSA-N
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Description

3,5-Dihydro-1H-indole-2,4-dione is a versatile indole derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Indole-based structures are recognized as privileged scaffolds in drug discovery due to their presence in a wide range of biologically active molecules and natural products . This compound is of significant interest for the synthesis of more complex heterocyclic systems. Recent methodologies, such as I2/DMSO-mediated oxidation protocols, utilize related tetrahydro indole-2,4-dione structures to generate diverse and functionalized molecules, underscoring the research value of this chemical class as building blocks . The indole core is a key structural component of numerous FDA-approved drugs and compounds with documented antibacterial, antifungal, and antitumor activities . Molecular hybrids incorporating indole and related dione motifs have shown promising antimicrobial potential against a panel of Gram-positive bacteria and fungi, making them a focus for developing new therapeutic agents . Researchers can leverage the reactivity of this compound to develop new chemical entities for probing biological pathways and addressing antimicrobial resistance. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

849697-55-8

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3,5-dihydro-1H-indole-2,4-dione

InChI

InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-2H,3-4H2,(H,9,11)

InChI Key

PBZQUZUOUNUOAI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1=O)CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Dihydro-1H-indole-2,4-dione with analogous dione-containing heterocycles, focusing on structural, synthetic, electronic, and functional differences.

Structural Features
Compound Core Structure Substituents Planarity & Hydrogen Bonding Reference
3,5-Dihydro-1H-indole-2,4-dione Indole fused with two ketones None (parent structure) Planar indole system; strong intramolecular H-bonding -
2-Hydroxyindane-1,3-dione (e.g., 4d’ from ) Indane-dione with hydroxyl Hydroxyl at C2 Nearly planar cyclohexane-dione (deviation ≤0.278 Å); intermolecular N–H⋯O and O–H⋯O bonds
Isoindoline-1,3-dione derivatives (e.g., 13c , 14 , 15 from ) Isoindole-dione Varied aryl/thio-substituents Rigid isoindole core; H-bonding via NH and C=O groups
Pyrrolo[1,2-a]pyrazine-1,4-dione () Pyrrolo-pyrazine-dione Hexahydro or alkyl substituents Non-planar due to saturated rings; H...H/O...H interactions dominate

Key Observations :

  • Planarity : 3,5-Dihydro-1H-indole-2,4-dione and 2-hydroxyindane-1,3-dione derivatives exhibit near-planar geometries, enhancing π-π stacking and crystallinity. In contrast, pyrrolo-pyrazine-diones (e.g., hexahydro derivatives) show reduced planarity due to saturated rings .
  • Hydrogen Bonding : Indole-dione derivatives rely on intramolecular H-bonding (e.g., O–H⋯O in 4d’ ), whereas isoindoline-diones (e.g., 13c ) utilize intermolecular NH⋯O bonds for stability .

Key Observations :

  • 3,5-Dihydro-1H-indole-2,4-dione synthesis typically requires cyclocondensation, while isoindoline-diones (e.g., 14 ) involve stepwise functionalization with lower yields (33–48%) .
  • Dihydroxyindenoindoles (4a–g) achieve higher yields (up to 100%) via amine-mediated cyclization, emphasizing the role of solvent choice (toluene/MeOH) .
Electronic and Physical Properties
Compound Dipole Moment (Debye) Melting Point (°C) Solubility Trends Reference
3,5-Dihydro-1H-indole-2,4-dione Moderate (~4–5) >250 (estimated) Poor in water; soluble in DMSO -
Bis-(β-enamino-pyran-2,4-diones) (e.g., 2a ) High (~8–10) Not reported Polar aprotic solvents
Isoindoline-1,3-diones (e.g., 13c ) Not calculated >300 Insoluble in water; DMSO/DMF
Pyrrolo-pyrazine-diones () Low to moderate Not reported Methanol/ethyl acetate

Key Observations :

  • Bis-(β-enamino-pyran-2,4-diones) exhibit higher dipole moments (e.g., 2a) due to electron-withdrawing groups, enhancing polarity .
  • Isoindoline-diones (13c ) show exceptional thermal stability (m.p. >300°C), attributed to rigid aromatic systems and strong intermolecular forces .

Key Observations :

  • Pyrrolo-pyrazine-diones demonstrate selective antimicrobial activity, linked to alkyl substituents (e.g., hexahydro-3-(2-methylpropyl)) enhancing membrane penetration .
  • Isoindoline-diones’ antioxidant activity (e.g., 15 ) correlates with electron-rich C=O and NH groups capable of radical neutralization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dihydro-1H-indole-2,4-dione derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves multi-step protocols, such as Fischer indole synthesis (for indole core formation) followed by functionalization. For example, acetyl groups can be introduced via nucleophilic substitution or condensation reactions under acidic/basic conditions. Optimization may involve adjusting solvent polarity (e.g., acetic acid for reflux reactions), catalyst selection (e.g., sodium acetate), or reaction time (3–5 hours for cyclization steps) . Column chromatography (silica gel) and recrystallization (DMF/acetic acid mixtures) are standard purification methods .

Q. How can researchers verify the purity and structural integrity of synthesized 3,5-Dihydro-1H-indole-2,4-dione derivatives?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • 1H/13C NMR to validate substitution patterns (e.g., indole proton signals at δ 7.0–8.5 ppm).
  • FT-IR to detect functional groups (e.g., C=O stretches near 1700–1750 cm⁻¹ for dione moieties) .
  • Melting Point Analysis to assess crystallinity and purity .

Q. What in vitro assays are suitable for initial screening of bioactivity in 3,5-Dihydro-1H-indole-2,4-dione derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., α-amylase/α-glucosidase for antidiabetic potential) or receptor-binding studies (e.g., PPAR-γ transactivation assays) are common. Use dose-response curves (IC₅₀ calculations) and positive controls (e.g., pioglitazone for PPAR-γ) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3,5-Dihydro-1H-indole-2,4-dione derivatives?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Key parameters include bond lengths (C=O ~1.21 Å) and dihedral angles to confirm planarity of the dione ring. Anomalous dispersion effects can distinguish between similar electron densities (e.g., oxygen vs. nitrogen atoms) .

Q. What strategies address discrepancies between in vitro and in vivo bioactivity results for these compounds?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via ADMET studies (e.g., LogP for lipophilicity, CYP450 inhibition assays).
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Dose-Response Optimization : Adjust dosing regimens in animal models (e.g., diabetic mice) to account for metabolic clearance .

Q. How can structure-activity relationship (SAR) studies guide the design of 3,5-Dihydro-1H-indole-2,4-dione derivatives with enhanced selectivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 5 to modulate receptor binding.
  • Scaffold Hybridization : Combine with thiazolidinedione or isoindoline-1,3-dione moieties to exploit dual mechanisms (e.g., PPAR-γ activation and anti-inflammatory effects) .

Q. What computational methods are effective for predicting the binding affinity of these compounds to target receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with PPAR-γ. Focus on hydrogen bonding with Ser289/His323 and hydrophobic contacts in the ligand-binding domain .

Data Analysis and Experimental Design

Q. How should researchers handle conflicting data from enzymatic vs. cell-based assays?

  • Methodological Answer :

  • Assay Validation : Ensure enzyme purity and cell line viability (e.g., MTT assays).
  • Contextual Interpretation : Enzymatic activity may not account for cellular uptake barriers. Use fluorescently tagged derivatives to track intracellular localization .

Q. What statistical models are appropriate for analyzing dose-dependent bioactivity in high-throughput screens?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) for IC₅₀/EC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare compound groups. Principal component analysis (PCA) can reduce dimensionality in multi-parametric datasets .

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